molecular formula C19H16O2 B12548091 2-Methyl-3,5-diphenylbenzene-1,4-diol CAS No. 144203-92-9

2-Methyl-3,5-diphenylbenzene-1,4-diol

Cat. No.: B12548091
CAS No.: 144203-92-9
M. Wt: 276.3 g/mol
InChI Key: MIZSSJOEPCAIGV-UHFFFAOYSA-N
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Description

2-Methyl-3,5-diphenylbenzene-1,4-diol is an organic compound with the molecular formula C19H16O2 It belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups substituted onto a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-diphenylbenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives, followed by hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include steps such as methylation, phenylation, and subsequent hydroxylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-diphenylbenzene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,5-diphenylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-diphenylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,5-diphenylbenzene-1,4-diol is unique due to the presence of both methyl and phenyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other dihydroxybenzenes .

Properties

CAS No.

144203-92-9

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-methyl-3,5-diphenylbenzene-1,4-diol

InChI

InChI=1S/C19H16O2/c1-13-17(20)12-16(14-8-4-2-5-9-14)19(21)18(13)15-10-6-3-7-11-15/h2-12,20-21H,1H3

InChI Key

MIZSSJOEPCAIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C2=CC=CC=C2)O)C3=CC=CC=C3)O

Origin of Product

United States

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